
Triethoxy(2-ethylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(2-ethylphenyl)silane is an organosilicon compound with the molecular formula C12H20O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the field of materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(2-ethylphenyl)silane can be synthesized through the hydrosilylation reaction of 2-ethylphenylacetylene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, the compound is produced using a continuous flow reactor, which allows for the efficient and scalable production of this compound. The process involves the reaction of 2-ethylphenylacetylene with triethoxysilane in the presence of a platinum catalyst, followed by purification through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(2-ethylphenyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Hydrolysis: The reaction with water to form silanols and ethanol.
Oxidation: The reaction with oxidizing agents to form silanols and other oxidation products.
Common Reagents and Conditions
Hydrosilylation: Typically involves the use of platinum or rhodium catalysts under mild conditions.
Hydrolysis: Occurs readily in the presence of water or moisture.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Hydrolysis: Forms silanols and ethanol.
Oxidation: Results in the formation of silanols and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Triethoxy(2-ethylphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties
Wirkmechanismus
The mechanism of action of triethoxy(2-ethylphenyl)silane involves the formation of strong covalent bonds with both organic and inorganic materials. The compound’s silicon atom can form bonds with oxygen, carbon, and other elements, allowing it to act as a versatile coupling agent. This property is particularly useful in the modification of surfaces and the creation of composite materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-ethylphenyl group.
Tetraethoxysilane: Contains four ethoxy groups instead of three.
Vinyltriethoxysilane: Contains a vinyl group in place of the 2-ethylphenyl group.
Uniqueness
Triethoxy(2-ethylphenyl)silane is unique due to the presence of the 2-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where strong bonding and specific reactivity are required .
Eigenschaften
CAS-Nummer |
1443303-61-4 |
|---|---|
Molekularformel |
C14H24O3Si |
Molekulargewicht |
268.42 g/mol |
IUPAC-Name |
triethoxy-(2-ethylphenyl)silane |
InChI |
InChI=1S/C14H24O3Si/c1-5-13-11-9-10-12-14(13)18(15-6-2,16-7-3)17-8-4/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
WMOCAMQALROMEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


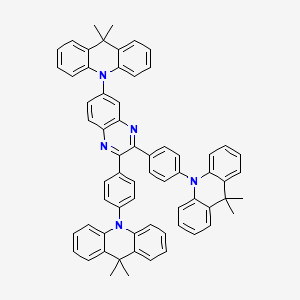
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
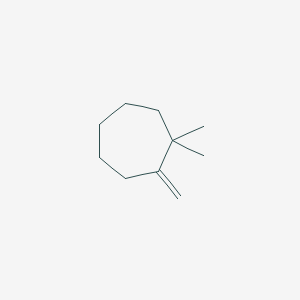
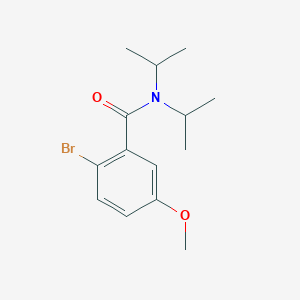
![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)
![18-(2-Hydroxyethyl)-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14134740.png)
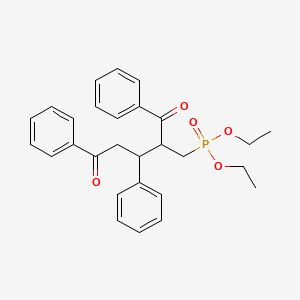

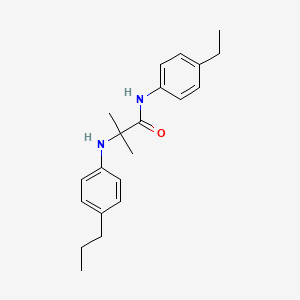
![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)
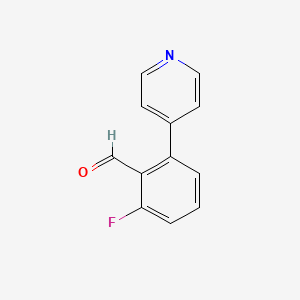
![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
